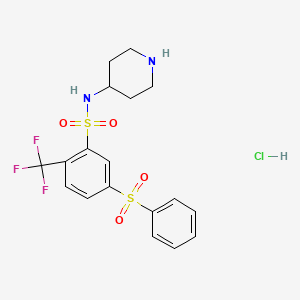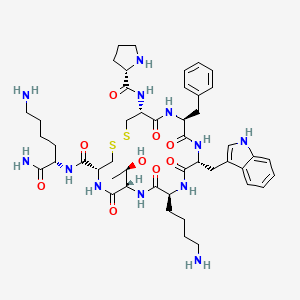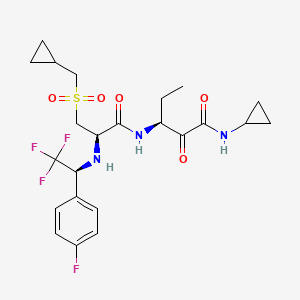
Chlorhydrate de WAY 316606
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de WAY 316606 est un inhibiteur de petite molécule de la protéine apparentée à Frizzled sécrétée-1 (sFRP-1). Ce composé est connu pour son rôle dans la modulation de la voie de signalisation Wnt, qui est cruciale dans divers processus biologiques, notamment la formation osseuse et la croissance des follicules pileux . Le nom chimique du this compound est 5-(phénylsulfonyl)-N-4-pipéridinyl-2-(trifluorométhyl)benzène sulfonamide chlorhydrate .
Applications De Recherche Scientifique
WAY 316606 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt signaling pathway.
Biology: Investigated for its role in bone formation and hair follicle growth.
Medicine: Potential therapeutic applications in treating conditions like osteoporosis and alopecia.
Industry: Utilized in the development of new drugs targeting the Wnt signaling pathway.
Mécanisme D'action
Target of Action
WAY 316606 hydrochloride primarily targets the secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of the secreted glycoprotein Wnt . The affinity of WAY-316606 for sFRP-1 is determined using the FP binding assay with IC50 of 0.5 μM .
Mode of Action
WAY 316606 hydrochloride acts as an inhibitor of sFRP-1 . It prevents sFRP-1 from interacting with Wnt, thereby increasing Wnt signaling . This interaction is crucial as it leads to the activation of the Wnt/β-catenin pathway, which plays a significant role in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by WAY 316606 hydrochloride is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, WAY 316606 hydrochloride allows for increased Wnt signaling, which in turn leads to the activation of the Wnt/β-catenin pathway . This pathway is essential for embryonic development, the maintenance of stem cell proliferation, self-renewal, and tissue regeneration .
Pharmacokinetics
WAY 316606 hydrochloride has good aqueous solubility and stability in rat and human liver microsomes . It exhibits high plasma clearance in rats (77 ml/min/kg, greater than hepatic blood flow), which leads to rapid decrease in drug exposure in plasma .
Result of Action
The molecular and cellular effects of WAY 316606 hydrochloride’s action are primarily seen in its ability to increase total bone area in a murine calvarial organ culture assay . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis .
Action Environment
The action, efficacy, and stability of WAY 316606 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability in different biological environments can also impact its action .
Analyse Biochimique
Biochemical Properties
WAY 316606 hydrochloride functions primarily as an inhibitor of sFRP-1, a protein that antagonizes the Wnt signaling pathway. By inhibiting sFRP-1, WAY 316606 hydrochloride enhances Wnt signaling, which is crucial for various cellular processes. The compound has an IC50 value of 0.65 μM for sFRP-1 . It also interacts with other proteins such as sFRP-2, albeit with lower affinity . The nature of these interactions involves competitive binding, where WAY 316606 hydrochloride binds to sFRP-1, preventing it from interacting with Wnt ligands .
Cellular Effects
WAY 316606 hydrochloride has been shown to influence several cellular processes. In osteoblasts, it promotes bone formation by enhancing Wnt signaling . In hair follicle cells, it stimulates hair growth by prolonging the anagen phase of the hair cycle . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Wnt target genes . These effects are mediated through the inhibition of sFRP-1, leading to increased Wnt signaling activity .
Molecular Mechanism
The molecular mechanism of WAY 316606 hydrochloride involves its binding to sFRP-1, thereby preventing sFRP-1 from interacting with Wnt ligands . This inhibition allows Wnt ligands to activate the Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin . The activated β-catenin then interacts with transcription factors to regulate the expression of Wnt target genes . This mechanism underlies the compound’s effects on bone formation and hair growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY 316606 hydrochloride have been observed to change over time. The compound exhibits good stability in vitro, with a half-life of over 60 minutes in rat and human liver microsomes . Long-term studies have shown that WAY 316606 hydrochloride can sustain its effects on bone formation and hair growth over extended periods . Its high plasma clearance rate in vivo limits its sustained exposure .
Dosage Effects in Animal Models
The effects of WAY 316606 hydrochloride vary with different dosages in animal models. In studies involving mice, doses of 0.5 mg/kg and 1 mg/kg administered intraperitoneally have been shown to enhance bone formation and reduce osteoclastogenesis . Higher doses may lead to toxic or adverse effects, although specific toxicity data is limited . The compound’s efficacy in promoting hair growth has also been demonstrated at concentrations as low as 2 μM .
Metabolic Pathways
WAY 316606 hydrochloride is involved in metabolic pathways related to Wnt signaling. It interacts with enzymes such as cytochrome P450 isoforms (3A4, 2D6, 2C9), exhibiting moderate to low inhibition . The compound’s metabolic stability is reflected in its half-life in liver microsomes, indicating its potential for sustained activity in vivo . The modulation of Wnt signaling by WAY 316606 hydrochloride affects metabolic flux and metabolite levels in target cells .
Transport and Distribution
WAY 316606 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility in aqueous solutions and can be effectively delivered to target cells . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues . The high plasma clearance rate observed in vivo suggests rapid distribution and elimination .
Subcellular Localization
The subcellular localization of WAY 316606 hydrochloride is primarily within the cytoplasm, where it interacts with sFRP-1 . The compound’s activity is dependent on its ability to reach and bind to sFRP-1, preventing its interaction with Wnt ligands . Post-translational modifications and targeting signals may influence the compound’s localization to specific cellular compartments, enhancing its efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de WAY 316606 implique plusieurs étapes, commençant par la préparation de la structure de base du benzène sulfonamide. La voie de synthèse générale comprend :
Formation du noyau benzène sulfonamide : L'étape initiale implique la sulfonylation d'un dérivé benzénique pour introduire le groupe sulfonamide.
Introduction du groupe pipéridinyl : Le groupe pipéridinyl est ensuite attaché au noyau benzène sulfonamide par une réaction de substitution nucléophile.
Addition du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit par une réaction d'alkylation de Friedel-Crafts.
Formation du sel de chlorhydrate : Enfin, le sel de chlorhydrate est formé en faisant réagir la base libre avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du this compound suit généralement la même voie de synthèse, mais à plus grande échelle. Cela implique d'optimiser les conditions de réaction pour maximiser le rendement et la pureté, y compris le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de WAY 316606 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amines.
Substitution : Les réactions de substitution nucléophile peuvent modifier le groupe pipéridinyl ou le cycle benzénique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers benzène sulfonamides substitués.
Applications de recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt.
Biologie : Étudié pour son rôle dans la formation osseuse et la croissance des follicules pileux.
Médecine : Applications thérapeutiques potentielles dans le traitement de maladies comme l'ostéoporose et l'alopécie.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation Wnt.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la protéine apparentée à Frizzled sécrétée-1 (sFRP-1), qui est un antagoniste de la voie de signalisation Wnt . En inhibant sFRP-1, le this compound augmente la signalisation Wnt, ce qui conduit à une formation osseuse et une croissance des follicules pileux améliorées . Les cibles moléculaires comprennent sFRP-1 et les composants de la voie de signalisation Wnt, tels que β-caténine .
Comparaison Avec Des Composés Similaires
Composés similaires
WAY 262611 : Un autre inhibiteur de sFRP-1 ayant des effets similaires sur la voie de signalisation Wnt.
IWP-2 : Un inhibiteur de la production de Wnt, affectant la même voie mais par un mécanisme différent.
XAV939 : Un inhibiteur de la tankyrase qui stabilise l'Axin, conduisant à la dégradation de β-caténine et à l'inhibition de la signalisation Wnt.
Unicité
Le chlorhydrate de WAY 316606 est unique en raison de sa haute spécificité pour sFRP-1 et de ses effets puissants sur la formation osseuse et la croissance des follicules pileux . Contrairement à d'autres composés qui ciblent différents composants de la voie de signalisation Wnt, le this compound inhibe directement sFRP-1, ce qui en fait un outil précieux pour étudier et potentiellement traiter les affections liées à cette voie .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYHLUHXQJNGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)







